4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
The compound 4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide belongs to the thiazole-5-carboxamide class, characterized by a 1,3-thiazole core with a 2-thioxo group, an amino substituent at position 4, and a 4-ethoxyphenyl group at position 2. Thiazole derivatives are widely explored for their pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
4-amino-3-(4-ethoxyphenyl)-N-(2-morpholin-4-ylethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-2-25-14-5-3-13(4-6-14)22-16(19)15(27-18(22)26)17(23)20-7-8-21-9-11-24-12-10-21/h3-6H,2,7-12,19H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYBKSUMLYQIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCCN3CCOCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, while the morpholine moiety is attached via an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amide bond.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxyphenyl group or the morpholine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituents on the thiazole ring significantly influence melting points, solubility, and biological activity. Below is a comparative analysis of key derivatives:
Key Observations:
R³ Substituent Effects: Ethyl (1a): Lower melting point (182–183°C) and higher yield (87%) suggest reduced steric hindrance and efficient synthesis . Aryl Groups (Phenyl, 4-Fluorophenyl): Bulky substituents like phenyl (1b) and 4-fluorophenyl (1e) increase melting points (247–248°C and 270–272°C, respectively), likely due to enhanced π-π stacking or hydrogen bonding .
Carboxamide Modifications :
- Morpholinyl Ethyl Group (Target Compound, ) : The morpholine moiety enhances solubility and may facilitate target binding via hydrogen bonding. This substituent is absent in simpler derivatives (1a–1e) but present in other pharmacologically active compounds (e.g., ).
- Unmodified Carboxamide (1a–1e) : Lower polarity likely reduces solubility, which may limit bioavailability .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Fluorine substitution (e.g., 1e) may improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Morpholine Derivatives : Compounds with morpholine-containing side chains (e.g., target compound, ) are often designed to enhance pharmacokinetic properties, such as blood-brain barrier penetration or resistance to enzymatic degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
